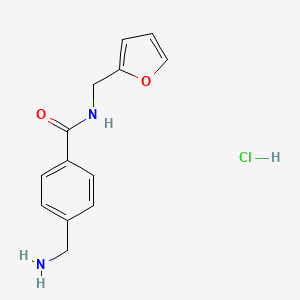![molecular formula C23H23N5O2 B2432721 N-(2-ethoxybenzyl)-3-(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide CAS No. 1189683-29-1](/img/structure/B2432721.png)
N-(2-ethoxybenzyl)-3-(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethoxybenzyl)-3-(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is a chemical compound that has been studied extensively in scientific research. This compound has shown potential in various applications, including as a drug candidate for the treatment of various diseases.
Aplicaciones Científicas De Investigación
Anticancer Potential
CHEMBL4580456 has demonstrated promising anticancer properties. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. Preliminary studies suggest that it inhibits cell proliferation, induces apoptosis, and disrupts tumor growth pathways. Further research is needed to elucidate its precise mechanisms and potential as an anticancer drug candidate .
Neurological Disorders
The compound’s structure suggests potential interactions with neuronal receptors. Researchers have explored its effects on neurotransmitter systems, particularly in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Early findings indicate that CHEMBL4580456 modulates specific receptors, which could have implications for neuroprotection and cognitive function .
Cardiovascular Applications
CHEMBL4580456 has been investigated for its cardiovascular effects. It appears to influence vascular tone and endothelial function. Some studies suggest vasodilatory properties, which could be relevant for conditions like hypertension or ischemic heart disease. However, more rigorous studies are necessary to confirm these effects and explore potential therapeutic applications .
Anti-Inflammatory Activity
Inflammation plays a crucial role in various diseases. Researchers have examined CHEMBL4580456’s anti-inflammatory potential. It seems to modulate inflammatory pathways, including cytokine production and NF-κB signaling. These findings raise the possibility of using it as an anti-inflammatory agent, although clinical trials are needed to validate its efficacy .
Metabolic Disorders
Given its structural features, CHEMBL4580456 may impact metabolic pathways. Studies have explored its effects on glucose metabolism, lipid regulation, and insulin sensitivity. Researchers speculate that it could be relevant for managing conditions like type 2 diabetes or metabolic syndrome. However, more comprehensive investigations are essential to establish its therapeutic value .
Antimicrobial Properties
CHEMBL4580456 exhibits interesting antimicrobial activity. In vitro studies have shown inhibitory effects against certain bacterial strains and fungi. Researchers are investigating its potential as a novel antimicrobial agent, especially in the context of drug-resistant pathogens. Clinical trials will determine its practical utility .
Drug Delivery Systems
The compound’s unique structure makes it an attractive candidate for drug delivery systems. Researchers have explored its use as a carrier for targeted drug delivery, especially in cancer therapy. By attaching therapeutic payloads to CHEMBL4580456, it may enhance drug specificity and reduce side effects .
Other Applications
Beyond the mentioned fields, CHEMBL4580456’s diverse properties warrant further investigation. Researchers continue to explore its potential in areas such as wound healing, tissue regeneration, and even as a fluorescent probe for imaging studies .
Propiedades
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]-3-(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2/c1-2-30-20-11-7-6-10-18(20)16-24-23(29)15-14-22-26-25-21-13-12-19(27-28(21)22)17-8-4-3-5-9-17/h3-13H,2,14-16H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLQAZXWLNOECS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNC(=O)CCC2=NN=C3N2N=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


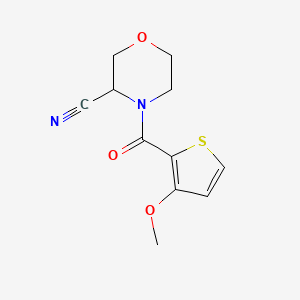
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2432645.png)
![N-(Cyclopropylmethyl)-1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-methylazetidin-3-amine](/img/structure/B2432646.png)

![8-ethoxy-5-(2-fluorobenzyl)-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2432648.png)

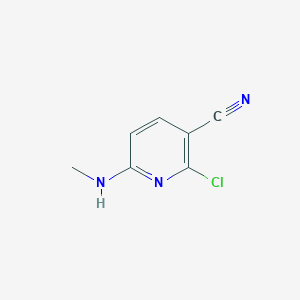
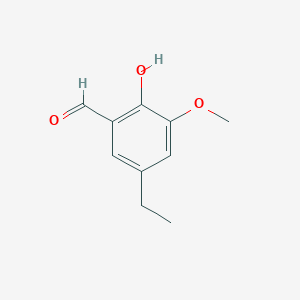
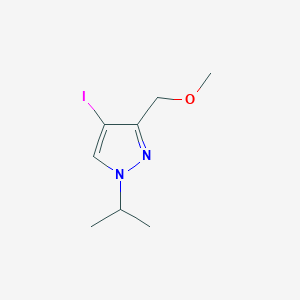
![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-fluorobenzamide](/img/structure/B2432657.png)
![N-(4-chlorobenzo[d]thiazol-7-yl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2432659.png)
![2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2432660.png)
